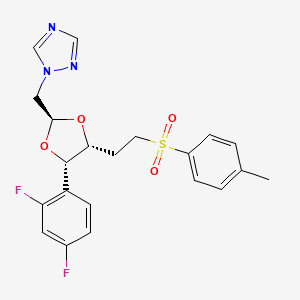
1-(((2S,4S,5R)-4-(2,4-Difluorophenyl)-5-(2-tosylethyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(((2S,4S,5R)-4-(2,4-Difluorophenyl)-5-(2-tosylethyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole, also known as this compound, is a useful research compound. Its molecular formula is C20H19F2N3O5S and its molecular weight is 451.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(((2S,4S,5R)-4-(2,4-Difluorophenyl)-5-(2-tosylethyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole (CAS: 171764-49-1) is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H21F2N3O4S with a molecular weight of 449.47 g/mol. Its structure features a triazole ring and a dioxolane moiety which are known for their diverse biological activities.
The biological activity of triazole derivatives often involves:
- Enzyme Inhibition : Triazoles can inhibit various enzymes, particularly those involved in fungal and bacterial metabolism.
- Anticancer Activity : Some triazole derivatives have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The triazole ring is a common structural feature in antifungal agents due to its ability to disrupt fungal cell membrane synthesis.
Anticancer Activity
Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. For instance:
- A study on related compounds demonstrated that certain triazole derivatives were effective against various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (MCF-7), with IC50 values ranging from 6.2 μM to 43.4 μM .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Triazole A | HCT-116 | 6.2 |
| Triazole B | MCF-7 | 27.3 |
| Triazole C | T47D | 43.4 |
Antimicrobial Activity
Triazoles are widely recognized for their antifungal properties. The compound's ability to inhibit fungal growth can be linked to its interference with ergosterol biosynthesis, essential for maintaining fungal cell membrane integrity.
Study on Triazole Derivatives
In a comprehensive study published in Pharmaceutical Research, researchers synthesized various triazole derivatives and evaluated their biological activities. Among these, the compound under discussion was noted for its high purity (>95%) and significant cytotoxic effects against multiple cancer cell lines .
Clinical Relevance
Clinical trials have explored the use of triazole compounds in treating opportunistic infections in immunocompromised patients. The effectiveness of these compounds suggests that they could be beneficial adjuncts in cancer therapy by preventing infections during chemotherapy.
特性
IUPAC Name |
1-[[(2S,4S,5R)-4-(2,4-difluorophenyl)-5-[2-(4-methylphenyl)sulfonylethyl]-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2N3O4S/c1-14-2-5-16(6-3-14)31(27,28)9-8-19-21(17-7-4-15(22)10-18(17)23)30-20(29-19)11-26-13-24-12-25-26/h2-7,10,12-13,19-21H,8-9,11H2,1H3/t19-,20+,21+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJMVAXKLWSKRJ-HKBOAZHASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC2C(OC(O2)CN3C=NC=N3)C4=C(C=C(C=C4)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC[C@@H]2[C@@H](O[C@H](O2)CN3C=NC=N3)C4=C(C=C(C=C4)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F2N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














